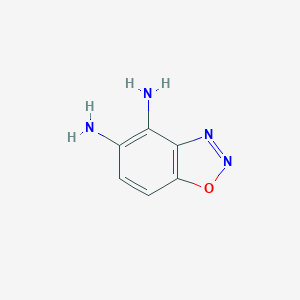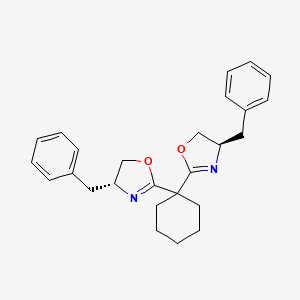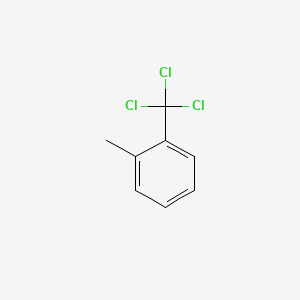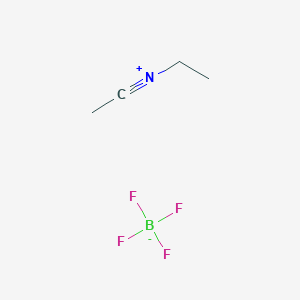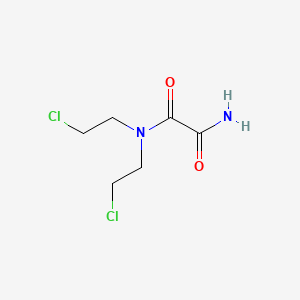
N1,N1-Bis(2-chloroethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-Bis(2-chloroethyl)oxalamide is a chemical compound with the molecular formula C6H10Cl2N2O2 and a molecular weight of 213.06 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its two chloroethyl groups attached to an oxalamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N1,N1-Bis(2-chloroethyl)oxalamide can be synthesized through the reaction of oxalyl chloride with 2-chloroethylamine. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N1,N1-Bis(2-chloroethyl)oxalamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or methanol.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine can yield an amide derivative.
Hydrolysis: The primary products are oxalic acid and 2-chloroethylamine.
Aplicaciones Científicas De Investigación
N1,N1-Bis(2-chloroethyl)oxalamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N1,N1-Bis(2-chloroethyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of receptor function . This mechanism is the basis for its potential therapeutic effects and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
N1,N2-Bis(2-chloroethyl)oxalamide: Similar structure but with different substitution patterns.
N1,N1-Bis(2-hydroxyethyl)oxalamide: Hydroxyethyl groups instead of chloroethyl groups.
Uniqueness
N1,N1-Bis(2-chloroethyl)oxalamide is unique due to its specific chloroethyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of chloroethyl groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
IUPAC Name |
N',N'-bis(2-chloroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2N2O2/c7-1-3-10(4-2-8)6(12)5(9)11/h1-4H2,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZQAXDMEQCKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)C(=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
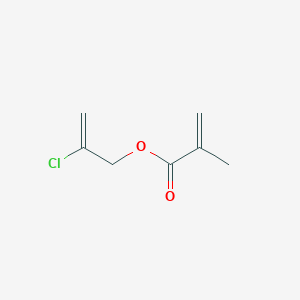
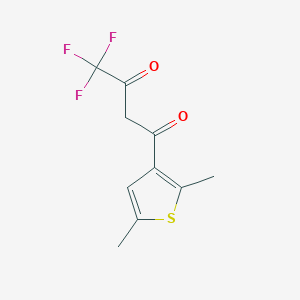
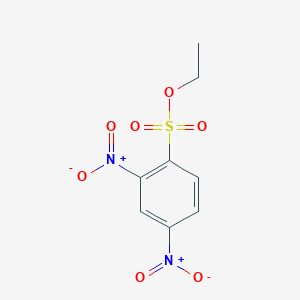


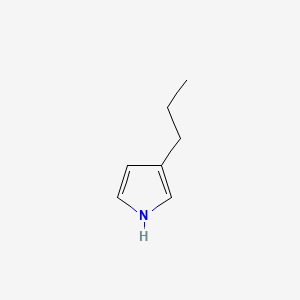
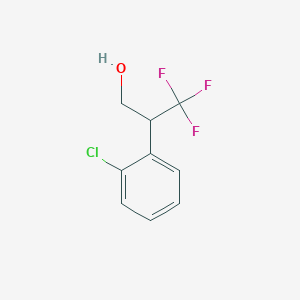

![1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14747266.png)
![Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid](/img/structure/B14747272.png)
